molecular formula C11H16OS B7892958 1-[2-(n-Propylthio)phenyl]ethanol

1-[2-(n-Propylthio)phenyl]ethanol

Cat. No.: B7892958
M. Wt: 196.31 g/mol
InChI Key: MDOOIHMWABOPDJ-UHFFFAOYSA-N
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Description

1-[2-(n-Propylthio)phenyl]ethanol is an organic compound with the molecular formula C11H16OS It is characterized by the presence of a phenyl ring substituted with a propylthio group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(n-Propylthio)phenyl]ethanol can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophenol with n-propyl magnesium bromide, followed by the addition of ethylene oxide. This reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(n-Propylthio)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[2-(n-Propylthio)phenyl]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(n-Propylthio)phenyl]ethanol involves its interaction with various molecular targets. The propylthio group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Methylthio)phenyl]ethanol
  • 1-[2-(Ethylthio)phenyl]ethanol
  • 1-[2-(Butylthio)phenyl]ethanol

Uniqueness

1-[2-(n-Propylthio)phenyl]ethanol is unique due to its specific propylthio substitution, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

1-(2-propylsulfanylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOOIHMWABOPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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